

The Rise and Fall of Rapacuronium Bromide (Org-9487): A Technical Overview

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Compound of Interest

Compound Name: Rapacuronium Bromide

Cat. No.: B114938

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Abstract

Rapacuronium bromide (Org-9487) was a short-acting, non-depolarizing aminosteroid neuromuscular blocking agent developed by Organon Teknika.[1] Heralded as a potential replacement for succinylcholine, it offered a rapid onset of action for tracheal intubation.[2][3] However, its journey from a promising surgical tool to a withdrawn drug was swift, primarily due to an unforeseen and severe adverse effect: fatal bronchospasm.[3][4] This technical guide provides an in-depth analysis of the discovery, development, mechanism of action, and eventual market withdrawal of **rapacuronium bromide**. It serves as a case study for drug development professionals, highlighting the critical importance of understanding a compound's full pharmacological profile.

Discovery and Development Rationale

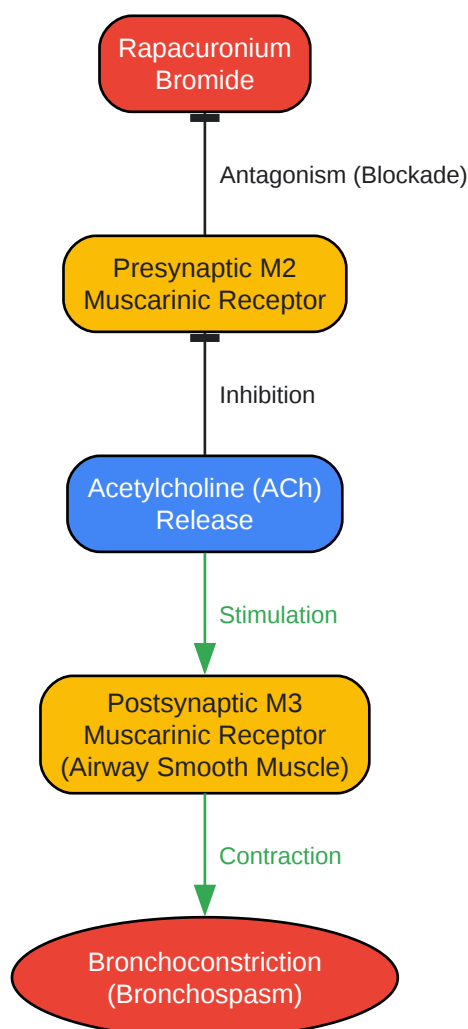
The quest for an ideal neuromuscular blocking agent has been a long-standing endeavor in anesthesiology. The primary goal was to develop a non-depolarizing agent with the rapid onset and short duration of the depolarizing agent succinylcholine, but without its associated side effects such as muscle fasciculations, hyperkalemia, and prolonged paralysis in patients with pseudocholinesterase deficiency.

Rapacuronium bromide, a 16-N-allyl, 17-beta-propionate analog of vecuronium, emerged from a focused drug discovery program aimed at achieving this goal. The molecular

modifications were intended to produce a compound with low potency, which was hypothesized to correlate with a more rapid onset of action.

Drug Development Workflow

The development of rapacuronium followed a conventional pharmaceutical pipeline, from preclinical evaluation to multi-phase clinical trials.



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